molecular formula C31H51N5O7 B1253256 destruxin A5

destruxin A5

货号: B1253256
分子量: 605.8 g/mol
InChI 键: PGUIAWATJDLBEN-KOSMNMCVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Destruxin A5, also known as this compound, is a useful research compound. Its molecular formula is C31H51N5O7 and its molecular weight is 605.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Liver Fibrosis

Destruxin A5 has demonstrated significant anti-fibrotic effects in liver fibrosis models. Research indicates that it effectively reduces the levels of phosphorylated PDGFR-β, AKT, and ERK in liver tissues, suggesting a decrease in fibrogenic signaling pathways. In vitro, ex vivo, and in vivo studies have shown that this compound alleviates liver fibrosis by blocking PDGF-BB/PDGFR-β signaling .

Cancer Treatment

This compound has been investigated for its anticancer properties against various malignancies, including:

  • Colorectal Cancer : Studies have shown that this compound can induce apoptosis in colorectal cancer cells through intrinsic mitochondrial pathways and by inhibiting cell cycle progression .
  • Leukemia and Lymphomas : The compound has exhibited cytotoxic effects against leukemia and lymphoma cell lines, demonstrating potential as a therapeutic agent in hematological malignancies .
  • Non-Small Cell Lung Cancer : this compound has shown promise when used in combination with other therapies, such as tyrosine kinase inhibitors, enhancing therapeutic efficacy against non-small cell lung cancer .

Case Studies

Several studies have documented the efficacy of this compound across different models:

Study ReferenceDisease ModelFindings
Liver FibrosisSignificant reduction in fibrosis markers; effective inhibition of PDGF-BB signaling.
Colorectal CancerInduction of apoptosis and cell cycle arrest; effective against resistant cell lines.
LeukemiaCytotoxic effects observed; potential for combination therapy explored.

Potential for Clinical Use

The selective nature of this compound's action on the PDGF-BB/PDGFR-β pathway presents it as a promising candidate for further clinical development. Its ability to target specific signaling pathways without affecting other cellular functions may reduce side effects commonly associated with broad-spectrum chemotherapeutics.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and purifying destruxin A5 from fungal cultures?

this compound isolation typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques such as HPLC or column chromatography. Researchers should optimize extraction parameters (e.g., solvent polarity, temperature) based on fungal strain variability . Purity validation via NMR and mass spectrometry is critical, with protocols adapted from studies on structurally similar cyclodepsipeptides .

Q. How can researchers detect and quantify this compound in complex biological matrices?

LC-MS/MS is the gold standard due to its sensitivity and specificity. Method validation should include calibration curves (linearity: R² > 0.99), recovery rates (>80%), and limits of detection (LOD < 1 ng/mL). Matrix effects (e.g., ion suppression in insect hemolymph) must be addressed using isotope-labeled internal standards .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Standard assays include:

  • Cytotoxicity : MTT assay on insect cell lines (e.g., Sf9) with IC₅₀ calculations.
  • Antimicrobial activity : Broth microdilution for MIC determination. Controls must account for solvent interference (e.g., DMSO < 0.1% v/v) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its mechanism of action in eukaryotic cells?

Structure-activity relationship (SAR) studies require targeted synthesis (e.g., esterification of hydroxyl groups) and comparative assays. For example, methylated derivatives show reduced ionophoric activity in patch-clamp electrophysiology experiments, suggesting hydroxyl groups are critical for membrane disruption . Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to ATPase domains .

Q. What experimental designs address discrepancies in reported cytotoxicity levels of this compound across studies?

Contradictory data (e.g., IC₅₀ ranging from 10–100 µM) may arise from:

  • Cell line variability : Use standardized cell lines (e.g., WHO-certified Sf9 cells).
  • Exposure time : Ensure consistency (e.g., 48 hrs ± 2 hrs).
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets .

Q. How can researchers model this compound’s environmental persistence and non-target organism toxicity?

Use microcosm experiments to simulate soil/water degradation kinetics under UV exposure. LC-MS quantifies residual this compound, while non-target toxicity is assessed via Daphnia magna acute toxicity tests (OECD Guideline 202). Data should be analyzed using first-order decay models (R² > 0.95) .

Q. What proteomic approaches identify this compound’s molecular targets in insect hosts?

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) combined with affinity purification mass spectrometry (AP-MS) can pinpoint binding partners. For example, a 2024 study identified mitochondrial complex I subunits as primary targets in Plutella xylostella .

Q. Methodological Guidance

Q. How should researchers validate this compound’s purity and stability during long-term storage?

  • Purity : Monthly HPLC analysis (≥95% purity threshold).
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring. Store at -80°C in argon-purged vials to prevent oxidation .

Q. What statistical frameworks are appropriate for dose-response studies of this compound?

Four-parameter logistic models (e.g., Hill equation) are standard for sigmoidal dose-response curves. Use Akaike Information Criterion (AIC) to compare model fits and bootstrap resampling (n=10,000) for confidence intervals .

Q. How can transcriptomic data elucidate this compound’s sublethal effects on insect physiology?

RNA-Seq (Illumina NovaSeq) with differential expression analysis (DESeq2, FDR < 0.05) identifies upregulated apoptosis pathways. Validate via qRT-PCR on key genes (e.g., caspase-3) .

Q. Data Presentation Standards

  • Tables : Include mean ± SEM, sample size (n ≥ 3), and p-values. For example:

    Concentration (µM)Mortality (%)SEMp-value
    1045.22.10.003
    2072.83.4<0.001
  • Figures : Use vector graphics (e.g., EPS) for dose-response curves, with non-linear regression lines .

属性

分子式

C31H51N5O7

分子量

605.8 g/mol

IUPAC 名称

(10S,13S,16S,19S)-13,16-bis[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

InChI

InChI=1S/C31H51N5O7/c1-10-13-22-29(40)36-17-15-20(6)25(36)28(39)33-24(18(4)11-2)30(41)35(9)26(19(5)12-3)31(42)34(8)21(7)27(38)32-16-14-23(37)43-22/h10,18-22,24-26H,1,11-17H2,2-9H3,(H,32,38)(H,33,39)/t18-,19-,20?,21-,22?,24-,25-,26-/m0/s1

InChI 键

PGUIAWATJDLBEN-KOSMNMCVSA-N

手性 SMILES

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)OC(C(=O)N2CCC([C@H]2C(=O)N1)C)CC=C)C)C)[C@@H](C)CC)C

规范 SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC=C)C)C)C(C)CC)C

同义词

destruxin A5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。